molecular formula C8H5ClN2O3 B2393867 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one CAS No. 77859-57-5

6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one

Cat. No. B2393867
CAS RN: 77859-57-5
M. Wt: 212.59
InChI Key: KKHHDJYQGADKEQ-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-2,3-dihydro-1H-indol-2-one (CNDI) is an indole derivative that has been studied extensively in the past decades due to its wide range of applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, CNDI has been studied for its potential therapeutic applications and its mechanism of action.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one involves the nitration of 6-chloro-2,3-dihydro-1H-indol-2-one followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitrite salt to form the final product.

Starting Materials
6-chloro-2,3-dihydro-1H-indol-2-one, Nitric acid, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Sodium hydroxide, Sodium dithionite

Reaction
Nitration of 6-chloro-2,3-dihydro-1H-indol-2-one with a mixture of nitric acid and sulfuric acid to form 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one, Reduction of the nitro group to an amino group using sodium dithionite in the presence of sodium hydroxide, Diazotization of the amino group with hydrochloric acid and sodium nitrite to form a diazonium salt, Coupling of the diazonium salt with a nitrite salt in alkaline conditions to form 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one

Scientific Research Applications

6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one has been found to have potential applications in the treatment of diabetes, cardiovascular disease, and cancer. Furthermore, 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one has been studied for its potential use in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one is not fully understood. However, it is believed that 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one binds to the active site of enzymes and thus inhibits their activity. This inhibition of enzyme activity leads to the inhibition of various biochemical pathways, which results in the observed therapeutic effects.

Biochemical And Physiological Effects

6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one has been found to have potential applications in the treatment of diabetes, cardiovascular disease, and cancer. Furthermore, 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one has been studied for its potential use in the synthesis of various organic compounds.

Advantages And Limitations For Lab Experiments

6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Furthermore, it is relatively non-toxic and can be used in a variety of laboratory experiments. However, 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one is not without its limitations. It is not soluble in water, and it has a relatively low solubility in organic solvents. In addition, it is not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for the study of 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one. These include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, the elucidation of its mechanism of action, and the exploration of its potential use in the synthesis of various organic compounds. Additionally, further research into the biochemical and physiological effects of 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one is needed. Finally, further studies into the advantages and limitations of 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one for use in laboratory experiments are also needed.

properties

IUPAC Name

6-chloro-5-nitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHHDJYQGADKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one

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